Cas no 183051-60-7 (4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI))

4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) structure
183051-60-7 structure
Product Name:4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
CAS-nummer:183051-60-7
MF:C21H25NO4
MW:355.42750620842
CID:144008
PubChem ID:3075481
Update Time:2025-04-19

4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,8-[2-(diethylamino)ethyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
    • (2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • (2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
    • (S)-2,3-Dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-
    • 8-Diethylaminoethyl pinocembrin
    • (2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one
    • 8-Diethylaminoethylpinocembrin
    • DTXSID90171379
    • 183051-60-7
    • (2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • (2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • (S)-8-(2-(Diethylamino)ethyl)-5,7-dihydroxy-2-phenylchroman-4-one
    • DTXCID7093870
    • Inchi: 1S/C21H25NO4/c1-3-22(4-2)11-10-15-16(23)12-17(24)20-18(25)13-19(26-21(15)20)14-8-6-5-7-9-14/h5-9,12,19,23-24H,3-4,10-11,13H2,1-2H3/t19-/m0/s1
    • InChI-sleutel: IUGHRWRPBJSPNC-IBGZPJMESA-N
    • LACHT: O1C2C(=C(C=C(C=2CCN(CC)CC)O)O)C(C[C@H]1C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 355.17845
  • Monoisotopische massa: 355.178
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 6
  • Complexiteit: 461
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 21
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 70Ų

Experimentele eigenschappen

  • Dichtheid: 1.221
  • Kookpunt: 559.1°Cat760mmHg
  • Vlampunt: 291.9°C
  • Brekindex: 1.604
  • PSA: 70
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